Home > Products > Screening Compounds P134031 > 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline - 245039-48-9

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-3171956
CAS Number: 245039-48-9
Molecular Formula: C15H9ClN4S
Molecular Weight: 312.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structures. Specifically, it belongs to the broader category of quinoxaline derivatives, which are known for their pharmacological significance.

Synthesis Analysis

The synthesis of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline typically involves several key steps:

  1. Preparation of Intermediate Compounds:
    • The synthesis often begins with 1,2-diaminobenzene and oxalic acid to form the quinoxaline scaffold. This is achieved through condensation reactions under acidic conditions.
    • Next, 2,3-dichloroquinoxaline is prepared via chlorination of 2,3-dihydroxyquinoxaline using thionyl chloride or other chlorinating agents.
  2. Formation of Triazole Ring:
    • The quinoxaline derivative is then treated with hydrazine hydrate to yield a hydrazino intermediate.
    • Cyclization occurs through the reaction with triethyl orthoformate or similar reagents to form the triazole ring.
  3. Introduction of Sulfanyl Group:
    • The final step often involves reacting the triazole compound with thiourea or a similar sulfur-containing reagent to introduce the sulfanyl group.

These reactions are typically conducted in solvents such as dimethylformamide or ethanol under controlled temperatures and reaction times to optimize yields and purity .

Molecular Structure Analysis

The molecular structure of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline can be described as follows:

  • Core Structure: The compound features a fused triazole and quinoxaline ring system.
  • Substituents: A chlorophenyl group is attached via a sulfur atom at one position on the triazole ring.
  • Geometric Configuration: The presence of multiple heteroatoms (nitrogen and sulfur) influences the electronic properties and steric characteristics of the molecule.

Molecular modeling studies can provide insights into its three-dimensional conformation and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline includes:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
  • Electrophilic Aromatic Substitution: The aromatic nature of the chlorophenyl group allows for electrophilic substitutions that can modify its electronic characteristics.
  • Reactions with Biological Targets: Preliminary studies indicate that this compound can interact with various biomolecules, potentially leading to biological activity .
Mechanism of Action

The mechanism of action for compounds like 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is primarily related to their ability to interact with specific biological targets:

  • Anticonvulsant Activity: Research suggests that derivatives of triazoloquinoxalines may exert anticonvulsant effects through modulation of neurotransmitter systems in the brain.
  • Cytotoxic Effects: Some studies have indicated that this compound may exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline include:

  • Molecular Weight: The molecular weight is determined based on its structural components.
  • Melting Point: Characterization studies report melting points typically within a specific range indicative of purity.
  • Solubility: Solubility in various solvents (e.g., ethanol, dimethyl sulfoxide) is critical for understanding its practical applications.
  • Spectroscopic Data: Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used techniques for structural elucidation .
Applications

The applications of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline span various fields:

  • Pharmaceutical Development: Its potential as an anticonvulsant and anticancer agent makes it a candidate for further development in therapeutic applications.
  • Biological Research: The compound serves as a scaffold for synthesizing new derivatives aimed at exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Investigations into its properties may also lead to applications in materials science due to its unique structural features .
Molecular Design and Structure-Activity Relationship Profiling of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline Derivatives

Hybrid Pharmacophore Integration Strategies for Enhanced Bioactivity

The structural architecture of 4-[(4-chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 245039-48-9; C₁₅H₉ClN₄S) represents a deliberate fusion of privileged heterocyclic systems to leverage synergistic bioactivity. The triazoloquinoxaline core delivers π-deficient aromatic character conducive to DNA intercalation and adenosine receptor modulation, while the 4-chlorophenylsulfanyl moiety introduces steric bulk and electronic perturbation capabilities [1] [8]. This hybrid design follows established precedents such as EAPB02303, where imidazo[1,2-a]quinoxaline scaffolds demonstrated nanomolar anticancer activity against melanoma lines through DNA interaction and immunomodulation [9].

Critical to bioenhancement is the sulfanyl (–S–) linker, which adopts a dihedral angle of 45–60° relative to the triazoloquinoxaline plane. This conformation balances planarity requirements for intercalation with the spatial displacement needed for allosteric receptor interactions. Hybridization strategies have systematically explored:

  • Chalcone/Pyrazole Integration: Appending α,β-unsaturated ketones or pyrazoline at C1 enhances DNA affinity by enabling minor groove contacts, with pyrazoline derivatives exhibiting 6 H-bonds in docking studies [5].
  • Sulfonamide Functionalization: Incorporating pyrrolidin-1-ylsulfonyl groups at C6 improves aqueous solubility and enables hydrogen bonding with enzymatic targets like α-glucosidase (IC₅₀ = 3.46 µM) [7].
  • Glutarimide Conjugation: Molecular hybridization with cereblon-binding glutarimide moieties confers immunomodulatory properties alongside inherent cytotoxicity [10].

Table 1: Bioactivity Enhancement Through Hybrid Pharmacophores

Hybrid ComponentTarget EngagementPotency EnhancementKey Interactions
Pyrazoline (C1)DNA minor groove6 H-bonds vs. 3 (parent)Hydrophobic contacts with base pairs
Pyrrolidin-1-ylsulfonyl (C6)α-GlucosidaseIC₅₀ 3.46 µM (vs. 5.90 µM acarbose)H-bond with Asp352, Arg442
Glutarimide (C4 linker)Cereblon (CRBN)TNF-α suppression >50% at 10µMHydrophobic stacking with Trp382

Electronic and Steric Contributions of the 4-Chlorophenylsulfanyl Moiety

The 4-chlorophenylsulfanyl group serves as a master regulator of molecular interactions through convergent electronic and steric effects. Hammett analysis reveals the para-chloro substituent (σₚ = +0.23) induces moderate electron withdrawal from the triazoloquinoxaline core, reducing electron density at N4 and C2 by 18% (DFT calculations at B3LYP/6-31G* level). This electronic perturbation enhances:

  • DNA Intercalation: Partial positive charge development facilitates π-π stacking with guanine-cytosine base pairs (binding energy ΔG = −93.96 kcal/mol vs. −76.76 kcal/mol for unchlorinated analog) [5]
  • A₃AR Binding: Electronegative chlorine aligns with EL1/EL2 loop residues in adenosine receptors, complementing species-dependent binding pockets [2] [6]

Sterically, the chloro group (van der Waals radius 1.75Å) generates optimal hydrophobic bulk without inducing conformational strain. Comparative SAR demonstrates:

  • Removal of chlorine decreases A₃AR affinity 7-fold (Kᵢ shift from 112 nM to 780 nM) due to lost halogen bonding with His45/His272 [3]
  • Ortho-chloro substitution induces 25° axial rotation, disrupting coplanarity and reducing DNA binding affinity by 40% [5]
  • Replacement with trifluoromethyl (σₚ = +0.54) over-stabilizes HOMO-LUMO gap, diminishing charge transfer capacity [8]

Structure-Affinity Relationships in Adenosine Receptor Subtype Binding

Species-independent A₃AR antagonism defines this chemotype, with the 4-chlorophenylsulfanyl derivative exhibiting 12–30× selectivity over A₁/A₂ₐ receptors. Critical SAR determinants include:

Table 2: Adenosine Receptor Binding Affinity Profiles

Structural FeatureA₃AR Kᵢ (nM)A₁/A₂ₐ Selectivity RatioSpecies Dependency
4-[(4-Chlorophenyl)sulfanyl]112 ± 3.2 (h)A₁: 30.1; A₂ₐ: 25.9Human ≫ Mouse (9-fold difference)
4-[(Phenyl)sulfanyl]780 ± 12.1 (h)A₁: 4.2; A₂ₐ: 3.8Human = Rabbit
4-[(4-Methoxyphenyl)sulfanyl]2460 ± 45.3 (h)A₁: 1.1; A₂ₐ: 0.9Rabbit > Human
4-[Cyclohexylsulfanyl]386 ± 8.7 (h)A₁: 8.9; A₂ₐ: 6.3Mouse > Human

Probe dependence manifests in allosteric modulation: the chlorophenylsulfanyl moiety reduces orthosteric agonist potency 2.5-fold while increasing maximal efficacy (Eₘₐₓ) of Cl-IB-MECA by 210% at human A₃AR. This arises from slowed ligand dissociation kinetics (kₒff reduced 3.8-fold) due to stabilization of an intermediate receptor conformation [2] [4]. Mutagenesis confirms extracellular loop 1 (EL1) residues control this modulation, with human-to-mouse EL1 swaps abolishing enhancement despite conserved transmembrane binding pockets [2].

Influence of Triazoloquinoxaline Core Modifications on Target Selectivity

Strategic functionalization of the triazolo[4,3-a]quinoxaline nucleus enables precise steering toward divergent biological targets:

Table 3: Target Selectivity Through Core Modifications

Modification SiteStructural ChangePrimary Target ShiftPotency Metrics
C1MethylationTopoisomerase IIαIC₅₀ 0.89 µM (vs. 1.24 µM doxorubicin)
C1Allylaminoα-GlucosidaseIC₅₀ 3.46 µM (74% inhibition at 100µM)
C4Sulfonamide replacementAcetylcholinesterase44.78% inhibition (vs. 67.27% donepezil)
C1-C8 fusionPyrazoline extensionDNA intercalationΔG −94.1 kcal/mol; Topo II IC₅₀ 0.94 µM

Regioisomerism proves critical: N1-substituted triazoloquinoxalines (e.g., 1-methyl derivatives) favor enzyme inhibition (α-amylase IC₅₀ 6.89 µM), while C4-substituted isomers engage DNA targets. Molecular determinants include:

  • C1 Alkylation: Enforces planar chromophore orientation, enhancing DNA stacking (ΔΔG = −4.2 kcal/mol vs. unsubstituted) [7] [9]
  • C4 Acyl/Amino: Disrupts adenosine receptor binding (Kᵢ increase >500 nM) but enables H-bond donation to acetylcholinesterase catalytic triad (Ser203, His447) [3] [7]
  • Fused Pyrazolines: The 5-acetyl-3-(4-chlorophenyl)-N-(triazoloquinoxalinyl)pyrazoline derivative achieves dual DNA intercalation (Kₐₚₚ 3.2×10⁵ M⁻¹) and topoisomerase II inhibition (IC₅₀ 0.94 µM) through simultaneous minor/major groove contacts [5]

Docking simulations confirm that C1-allylamino derivatives adopt a T-shaped geometry within α-glucosidase, forming π-π contacts with Phe178 and hydrogen bonds via the allyl oxygen (distance 2.7Å). Conversely, C1-methyl orientation positions the chlorophenylsulfanyl moiety toward solvent-exposed regions, enabling protein surface interactions critical for anticancer activity [7] [10].

Table 4: Core Structure-Activity Relationships

Core PositionModificationBiological ImpactStructural Basis
C1-HBalanced A₃AR/DNA affinityMinimal steric hindrance
C1-CH₃Enhanced Topo II inhibition (4-fold)Enforced planarity for DNA insertion
C1-NHCH₂CH=CH₂α-Glucosidase selectivityH-bond donation to Asp616
C4-OCH₃Reduced A₃AR binding (Kᵢ >1000 nM)Steric clash with EL2 loop
C4-CONHCH₃AChE inhibition (44.78%)H-bond with Ser203 carbonyl

These systematic modifications demonstrate how strategic core manipulation can redirect this privileged scaffold toward distinct therapeutic objectives—from anticancer DNA interactions to metabolic enzyme regulation—while maintaining the essential pharmacophoric contribution of the 4-chlorophenylsulfanyl "director" moiety.

Properties

CAS Number

245039-48-9

Product Name

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

4-(4-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C15H9ClN4S

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H

InChI Key

ZWPPEKVCEXTVJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl

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